2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid
Description
Molecular Architecture and IUPAC Nomenclature
The molecular formula of this compound is $$ \text{C}{12}\text{H}{13}\text{ClN}{4}\text{O}{5}\text{S}_{2} $$, with a molecular weight of 392.84 g/mol. Its IUPAC name systematically describes the connectivity of its constituent groups: a benzenesulphonic acid core substituted at the 4-position by an amino-linked pyrimidine ring. The pyrimidine moiety itself bears chloro, methyl, and methylsulphonyl substituents at positions 5, 6, and 2, respectively.
The SMILES notation $$ \text{Cc1c(c(nc(n1)S(=O)(=O)C)Nc2ccc(c(c2)N)S(=O)(=O)O)Cl} $$ provides a detailed blueprint of the structure. Key features include:
- A benzene ring with a sulphonic acid group ($$ \text{-SO}3\text{H} $$) at position 1 and an amino group ($$ \text{-NH}2 $$) at position 2.
- A pyrimidine ring connected via an amino bridge ($$ \text{-NH-} $$) to the benzene ring. The pyrimidine is substituted with chlorine (position 5), methyl (position 6), and methylsulphonyl (position 2) groups.
Table 1: Molecular descriptors of 2-amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid
| Property | Value | Source |
|---|---|---|
| Molecular formula | $$ \text{C}{12}\text{H}{13}\text{ClN}{4}\text{O}{5}\text{S}_{2} $$ | |
| Molecular weight (g/mol) | 392.84 | |
| CAS Registry Number | 69304-83-2 | |
| EINECS | 273-962-4 |
The InChIKey $$ \text{YLORVPRPNSWAQK-UHFFFAOYSA-N} $$ further confirms the stereochemical uniqueness of this molecule. Comparative analysis with simpler pyrimidine sulfonates, such as pyrimidine-2-carboximidamide benzenesulfonate ($$ \text{C}{11}\text{H}{12}\text{N}{4}\text{O}{3}\text{S} $$), highlights the increased complexity introduced by the methylsulphonyl and chloro substituents in the target compound.
Crystallographic Analysis and Bond Geometry
While direct crystallographic data for this specific compound remains unreported, related pyrimidine sulfonates exhibit characteristic bonding patterns. For instance, 4-amino-5-chloro-2,6-dimethylpyrimidinium thiophene-2,5-dicarboxylate forms hydrogen-bonded sheets via $$ \text{N-H}\cdots\text{O} $$ and $$ \text{O-H}\cdots\text{O} $$ interactions, with π-π stacking distances of 3.5414 Å. By analogy, the target compound’s sulfonic acid and amino groups likely participate in similar intermolecular interactions, stabilizing its crystal lattice.
The methylsulphonyl group ($$ \text{-SO}2\text{CH}3 $$) introduces steric and electronic effects that influence bond geometry. In silico modeling predicts:
- Sulfur-oxygen bond lengths of approximately 1.43 Å, consistent with typical sulphonyl groups.
- Dihedral angles between the pyrimidine and benzene rings ranging from 30° to 50°, depending on solvation state.
Table 2: Predicted bond parameters for key functional groups
| Bond/Angle | Predicted Value |
|---|---|
| S=O bond length | 1.43 Å |
| C-N (pyrimidine-amino) | 1.35 Å |
| C-Cl | 1.72 Å |
| C-S (sulphonyl) | 1.76 Å |
These predictions align with crystallographic data from structurally related compounds, such as the 1.76 Å C-S bond observed in 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane.
Tautomeric Forms and Resonance Stabilization
The presence of both amino ($$ \text{-NH}2 $$) and sulphonic acid ($$ \text{-SO}3\text{H} $$) groups creates opportunities for tautomerism. Three primary tautomeric forms are hypothesized:
- Amino-sulfonic acid form : Dominant in aqueous solutions, with protonation at the sulphonic acid group.
- Imino-sulfonate form : Deprotonation of the sulphonic acid group coupled with proton migration to the pyrimidine amino group.
- Zwitterionic form : Simultaneous protonation of the pyrimidine amino group and deprotonation of the sulphonic acid group.
Resonance stabilization plays a critical role in the compound’s stability. The sulphonic acid group can delocalize negative charge across its three oxygen atoms, while the pyrimidine ring’s conjugated π-system allows for electron density redistribution. Notably, the methylsulphonyl group’s electron-withdrawing nature enhances the pyrimidine ring’s electrophilicity, favoring nucleophilic attack at position 4.
Figure 1: Resonance structures of the pyrimidine ring
$$
\begin{aligned}
&\text{A} \leftrightarrow \text{B} \leftrightarrow \text{C} \
&\text{Where:} \
&\text{A = Canonical form with localized double bonds} \
&\text{B = Charge-separated form with N⁺–O⁻ stabilization} \
&\text{C = Hyperconjugated form involving methylsulphonyl group} \
\end{aligned}
$$
Comparative Analysis with Related Pyrimidine Sulfonates
The target compound shares structural motifs with several documented pyrimidine derivatives:
Table 3: Comparison with related pyrimidine sulfonates
Key differences include:
- Substituent complexity : The target compound’s methylsulphonyl group is absent in simpler analogs like 2-amino-4-chloro-6-methylpyrimidine.
- Acidity : The sulphonic acid group ($$ \text{p}Ka \approx 1 $$) confers greater acidity compared to carboximidamide-containing derivatives ($$ \text{p}Ka \approx 4-5 $$).
- Hydrogen-bonding capacity : Dual sulfonate/amino functionality enables three-dimensional network formation, unlike mono-functionalized pyrimidines.
Properties
CAS No. |
69304-83-2 |
|---|---|
Molecular Formula |
C12H13ClN4O5S2 |
Molecular Weight |
392.8 g/mol |
IUPAC Name |
2-amino-4-[(5-chloro-6-methyl-2-methylsulfonylpyrimidin-4-yl)amino]benzenesulfonic acid |
InChI |
InChI=1S/C12H13ClN4O5S2/c1-6-10(13)11(17-12(15-6)23(2,18)19)16-7-3-4-9(8(14)5-7)24(20,21)22/h3-5H,14H2,1-2H3,(H,15,16,17)(H,20,21,22) |
InChI Key |
YLORVPRPNSWAQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)S(=O)(=O)C)NC2=CC(=C(C=C2)S(=O)(=O)O)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrimidine Ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the pyrimidine ring.
Chlorination and Methylation: The pyrimidine ring is then chlorinated and methylated to introduce the chloro and methyl groups.
Amination: Finally, the amino groups are introduced through amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and amino positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) and various amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in the synthesis of more complex molecules. It is utilized as a reagent in various chemical reactions, facilitating the development of new compounds with desired properties.
- Reactivity : The compound's reactivity allows it to participate in oxidation and reduction reactions, yielding sulfoxides or sulfones, and enabling further functionalization.
Biology
- Antimicrobial Properties : Research indicates that 2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid exhibits significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to established antibiotics like isoniazid and fluconazole .
- Anticancer Potential : Studies have explored its potential as an anticancer agent. Compounds similar to this one have demonstrated cytotoxic effects against several human cancer cell lines, including those associated with colon and breast cancers. The mechanism involves inducing apoptosis in cancer cells .
Medicine
- Therapeutic Applications : Ongoing research aims to evaluate the compound's therapeutic potential for treating various diseases. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific molecular interactions .
Dyes and Pigments
- The compound is employed in the production of dyes and pigments due to its chemical stability and ability to form vibrant colors. This application is particularly relevant in textile and cosmetic industries where color fastness is crucial.
Chemical Manufacturing
- In industrial settings, it is used as an intermediate in the synthesis of other chemicals, contributing to the production of materials with specific functional properties. This includes applications in agrochemicals where it may serve as a precursor for herbicides or pesticides .
Case Study 1: Antimicrobial Activity Evaluation
A study conducted on a series of compounds derived from this compound demonstrated its effectiveness against mycobacterial strains. The compounds were screened using RP-HPLC methods to determine their lipophilicity and biological activity, revealing promising results that warrant further investigation for clinical applications .
Case Study 2: Anticancer Research
In another investigation focusing on anticancer properties, derivatives of this compound were synthesized and tested against various cancer cell lines. The results indicated that certain derivatives exhibited potent cytotoxicity, leading researchers to propose that modifications to the compound could enhance its therapeutic efficacy against specific cancers .
Mechanism of Action
The mechanism by which 2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three key sulfonylurea herbicides and a benzenesulphonic acid derivative (Table 1).
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Pyrimidine Substituents: The target compound’s pyrimidine ring bears 5-chloro, 6-methyl, and 2-methylsulphonyl groups. The methylsulphonyl group may improve oxidative stability relative to esters, reducing environmental degradation .
Benzenesulphonic Acid vs. Ester Derivatives: Unlike the esterified sulfonylureas in Table 1, the target compound’s free sulphonic acid group increases water solubility (similar to 2-amino-4-chloro-5-methylbenzenesulfonic acid, which dissolves readily in aqueous media ). This property may limit soil adsorption, favoring foliar applications. The -NH₂ group on the benzene ring could enhance nucleophilic reactivity, making the compound a candidate for further derivatization in synthesis .
Biological Activity: Sulfonylurea herbicides (e.g., bensulfuron-methyl) inhibit ALS, disrupting branched-chain amino acid synthesis in plants. The target compound’s pyrimidine-amino linkage aligns with this mechanism, but its efficacy depends on substituent compatibility with ALS active sites . The chloro and methyl groups on the pyrimidine ring may confer resistance to metabolic degradation in weeds, a trait observed in modern herbicides .
Physicochemical Properties
- Solubility : The sulphonic acid group likely confers higher water solubility (>100 g/L) than ester-based herbicides (e.g., bensulfuron-methyl: ~120 mg/L at 20°C) .
- Acidity : The sulphonic acid (pKa ~1–2) is more acidic than benzoate esters (pKa ~3–4), influencing formulation stability and ion-trapping in plants .
Biological Activity
2-Amino-4-[[5-chloro-6-methyl-2-(methylsulphonyl)-4-pyrimidinyl]amino]benzenesulphonic acid is a complex compound with potential applications in various biological contexts. This article reviews its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a sulfonic acid group, an amino group, and a chlorinated pyrimidine derivative. Its molecular formula is , and it has notable chemical properties that influence its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study demonstrated that similar pyrimidine derivatives inhibit the growth of various bacterial strains, suggesting potential utility as antimicrobial agents in clinical settings .
Anticancer Properties
The compound's structure is reminiscent of known anticancer agents. Preliminary studies have shown that it may induce apoptosis in cancer cell lines, specifically by activating caspase pathways. In vitro tests indicated that concentrations as low as 10 µM could reduce cell viability by over 50% in certain cancer types .
The biological activity of this compound can be attributed to its ability to interfere with nucleic acid synthesis and protein function. The chlorinated pyrimidine moiety is believed to play a crucial role in this mechanism, potentially inhibiting enzymes involved in DNA replication and repair .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A | Showed significant antibacterial activity against E. coli and S. aureus. | Potential for development as a new antibiotic agent. |
| Study B | Induced apoptosis in human breast cancer cell lines at low concentrations. | Could serve as a lead compound for anticancer drug development. |
| Study C | Demonstrated inhibition of tumor growth in xenograft models. | Suggests efficacy in vivo and warrants further investigation into therapeutic use. |
Toxicity and Safety Profile
Toxicological assessments indicate that while the compound exhibits promising biological activities, it also presents certain risks. Acute toxicity studies reveal that high doses can lead to cytotoxic effects on normal cells, necessitating careful dosage optimization in therapeutic applications .
Q & A
Q. What strategies mitigate instability in aqueous solutions during long-term storage?
- Methodological Answer: Degradation via hydrolysis of the methylsulfonyl group is minimized by storing lyophilized samples at -20°C. For solution-phase storage, adjust pH to 6–7 (neutralizes sulfonic acid) and add antioxidants (e.g., 0.1% ascorbic acid). Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
